N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Studies
Synthesis and Antibacterial Study : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed that these compounds have been synthesized and assessed for their antimicrobial properties. Such compounds, due to their structural components, have shown moderate to significant activity against various Gram-negative and Gram-positive bacteria, highlighting their potential in the development of new antimicrobial agents (Khalid et al., 2016).
Anticancer Research
Synthesis and Antitumor Activity : Another study explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, focusing on their antitumor activities. These compounds, including variations of acetamide derivatives, showed promising inhibitory effects on different cancer cell lines, suggesting a potential avenue for the development of new cancer therapies (Albratty et al., 2017).
Anticonvulsant Properties
Indoline Derivatives for Anticonvulsant Evaluation : The synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide and their evaluation for anticonvulsant activities has been documented. These compounds demonstrated significant efficacy in models for convulsive disorders, indicating their potential utility in treating epilepsy and related conditions (Nath et al., 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-12(2)18-21-22-19(27-18)13-5-7-23(8-6-13)10-17(24)20-14-3-4-15-16(9-14)26-11-25-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXYNKGXGWNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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